4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol
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Overview
Description
4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a 4-methylphenyl group, as well as an amino group attached to a phenol ring. The compound’s structure imparts it with distinct chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Substitution Reactions:
Amination and Phenol Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenol and amino derivatives.
Scientific Research Applications
4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Phenol Derivatives: Compounds with phenol groups that show similar chemical reactivity and biological properties.
Uniqueness
4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both amino and phenol groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[2-methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-3-5-14(6-4-12)17-11-18(20-13(2)19-17)21-15-7-9-16(22)10-8-15/h3-11,22H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWLGZVKJRPRPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)C)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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